BacosideA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

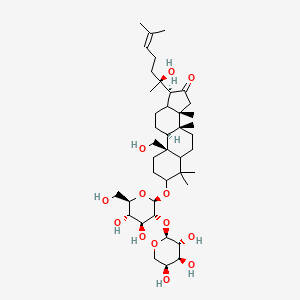

This plant has been used in traditional Ayurvedic medicine for centuries to enhance memory, treat anxiety, and improve cognitive function . Bacoside A is primarily composed of dammarane-type triterpenoid saponins, including bacoside A3, bacopaside II, bacopasaponin C, and jujubogenin isomer of bacopasaponin C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of bacosides, including bacoside A, can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture . These methods involve providing essential media, nutrients, and optimal growth conditions to improve the yield of bacosides. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of Bacopa monnieri .

Industrial Production Methods: Industrial production of bacosides typically involves the extraction of these compounds from Bacopa monnieri using various solvents and extraction techniques. The concentration of bacosides can vary depending on the region of the plant, seasonal variations, and genotypic differences . Cell and tissue cultures are appealing alternatives for the long-term manufacture of bioactive chemicals, and attempts to produce bacosides using in vitro cultures have been made .

Analyse Chemischer Reaktionen

Types of Reactions: Bacoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of bacosides to enhance their biological activity and pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of bacoside A include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from the chemical reactions of bacoside A include aglycones such as jujubogenin and pseudojujubogenin, as well as their derivatives like ebelin lactone and bacogenin A1 . These modified compounds often exhibit improved biological activity and pharmacokinetic characteristics .

Wissenschaftliche Forschungsanwendungen

Bacoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, bacoside A is studied for its potential to undergo various chemical modifications to enhance its properties . In biology and medicine, bacoside A is known for its neuroprotective effects, including the enhancement of memory and cognitive function, as well as its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, bacoside A has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for pharmaceutical research .

Wirkmechanismus

The mechanism of action of bacoside A involves several molecular targets and pathways. Bacoside A is known to modulate the activities of acetylcholinesterase, which regulates the density and level of acetylcholine in the body . It also enhances cerebral blood flow, reduces beta-amyloid levels, and activates B-complex vitamin acetyltransferase . These actions contribute to its neuroprotective effects and its ability to improve memory and cognitive function .

Vergleich Mit ähnlichen Verbindungen

Bacoside A is often compared with other similar compounds found in Bacopa monnieri, such as bacoside B, bacopaside, and bacopasaponin . While all these compounds share a similar dammarane-type triterpenoid saponin structure, bacoside A is unique due to its specific composition and higher potency in enhancing cognitive function and providing neuroprotection . Other similar compounds include ebelin lactone and bacogenin A1, which are derivatives of bacoside A and exhibit improved biological activity and pharmacokinetic properties .

Eigenschaften

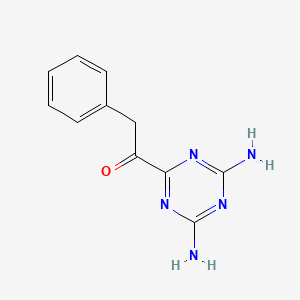

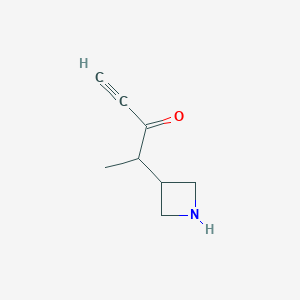

Molekularformel |

C41H68O13 |

|---|---|

Molekulargewicht |

769.0 g/mol |

IUPAC-Name |

(8R,9S,10S,14S,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-34(32(48)31(47)25(18-42)52-36)54-35-33(49)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22?,24-,25+,26?,27-,28?,29+,30-,31+,32-,33+,34+,35-,36-,38+,39-,40-,41+/m0/s1 |

InChI-Schlüssel |

CVCXKYFCLAHQCP-YIXIFFFTSA-N |

Isomerische SMILES |

CC(=CCC[C@@](C)([C@@H]1C2CC[C@H]3[C@]([C@]2(CC1=O)C)(CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)CO)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)CO)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.